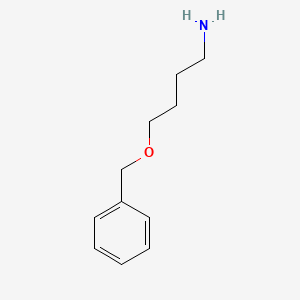

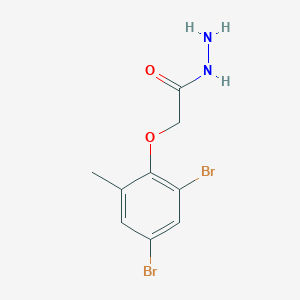

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is a chemical compound. Its structure suggests that it is a sulfonamide derivative, which are known for their various biological activities .

Synthesis Analysis

While specific synthesis methods for “N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” were not found, a related compound, N-(4-ethoxyphenyl)-2-azetidinones, was synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .Applications De Recherche Scientifique

Synthesis of β-Lactam Antibiotics

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide: is a key intermediate in the synthesis of various β-lactam antibiotics. These antibiotics are crucial in combating bacterial infections and are characterized by their four-membered lactam ring. The compound can undergo oxidative deprotection using ceric ammonium nitrate to yield N-dearylated 2-azetidinones, which are pivotal intermediates for creating a wide range of β-lactam antibiotics .

Anticancer Agent Synthesis

The compound’s structural framework is valuable in the semi-synthesis of novel anticancer agents, such as Taxol and Taxotere. These agents play a significant role in cancer chemotherapy, particularly in the treatment of breast and ovarian cancers. The ethoxyphenyl group in the compound can be modified to enhance the pharmacological properties of these anticancer drugs .

Protective Group Chemistry

In the realm of protective group chemistry, N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves as a protective group for amide-NH bonds. This is particularly important in the synthesis of sensitive molecules where the amide group must be protected from unwanted reactions during the synthetic process .

Biological Activity Modulation

The compound’s structure allows for the modulation of biological activity when incorporated into other molecules. Its presence in a molecular scaffold can significantly alter the biological properties, such as increasing the antimicrobial or antiviral activities of the resultant compounds .

Pharmacophore Development

As a pharmacophore, the compound provides a framework upon which new, biologically active molecules can be developed. It can bind with high affinity to multiple receptors, which is essential in the design of drugs with targeted therapeutic effects .

Plant Hormone Research

In plant biology, derivatives of the compound are used to study the role of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan. This research has implications for understanding plant growth and development processes .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-4-19-12-7-5-11(6-8-12)15-20(17,18)13-9-16(3)14-10(13)2/h5-9,15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCUVNFIFIIECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B2865884.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865885.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2865887.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)

![2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2865891.png)

azanide](/img/structure/B2865895.png)

![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B2865897.png)

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B2865898.png)